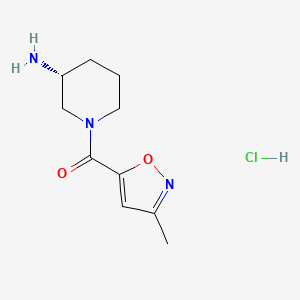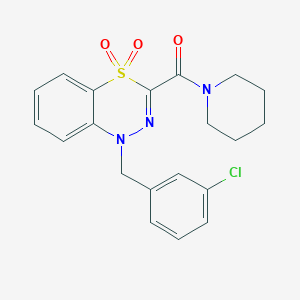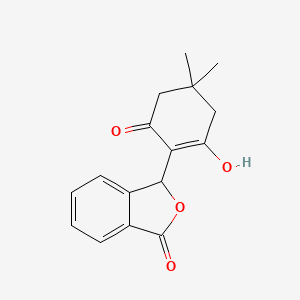
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile, also known as HMPC, is a chemical compound that has been extensively studied in recent years. This compound has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as an antioxidant.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is not fully understood. However, it has been suggested that 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile may also inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. The antioxidant activity of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile may be due to its ability to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to reduce tumor growth and inflammation in animal models. 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has also been found to reduce oxidative stress and improve antioxidant capacity in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is its low toxicity profile, which makes it a promising candidate for further research. However, one limitation of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is not fully understood, which requires further investigation.
Orientations Futures
There are several future directions for research on 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile. One direction is to investigate its potential as a chemopreventive agent. Another direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile and to develop more effective methods of administration.
Méthodes De Synthèse
The synthesis of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile involves a multi-step process. The initial step involves the reaction of 4-methoxybenzaldehyde with 3-methylbenzaldehyde in the presence of a base to form 4-methoxy-3-methylbenzylidene. This intermediate is then reacted with malononitrile to form 4-hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has been studied for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has also shown anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines. In addition, it has been found to have antioxidant activity, which can protect cells from oxidative damage.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-(3-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-4-3-5-14(10-12)18-21-17(16(11-20)19(23)22-18)13-6-8-15(24-2)9-7-13/h3-10H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGGGHDVYENGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)
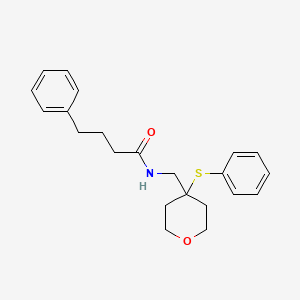
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)

![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)
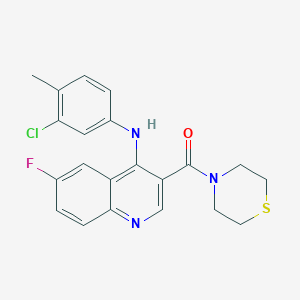
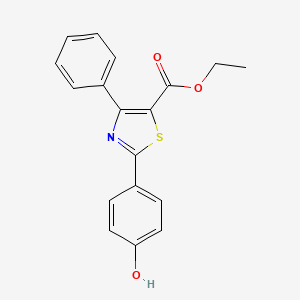
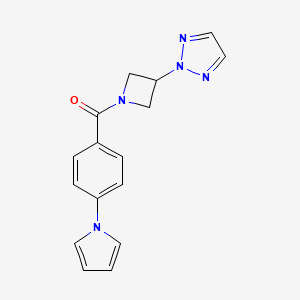
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
